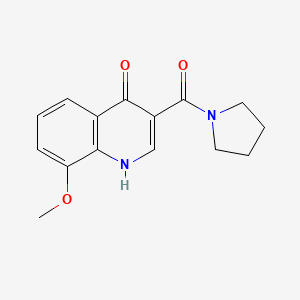

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone

Overview

Description

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic compound with the molecular formula C15H16N2O3 This compound features a quinoline core substituted with hydroxy and methoxy groups, and a pyrrolidine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-hydroxy-8-methoxyquinoline and pyrrolidine.

Condensation Reaction: The quinoline derivative is reacted with pyrrolidine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as N,N-dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is stirred at 40°C for several hours until the reaction is complete, as indicated by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous extraction and purification processes to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The methanone linkage can be reduced to a methylene group using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a quinoline-4,8-dione derivative.

Reduction: Formation of (4-hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methane.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its quinoline core is known for its biological activity, making it a valuable tool for investigating biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds with similar structures have shown promise as antimicrobial, antiviral, and anticancer agents. Research is ongoing to determine its efficacy and safety in various medical applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique chemical structure allows for the design of materials with tailored functionalities for use in electronics, sensors, and other advanced technologies.

Mechanism of Action

The mechanism of action of (4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrrolidine ring can interact with protein receptors, modulating their activity and affecting cellular signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a phenyl instead of a quinoline core.

(2-Hydroxy-6-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone: Similar structure with different substitution positions on the quinoline core.

(4-Hydroxy-8-methoxyquinolin-3-yl)(piperidin-1-yl)methanone: Similar structure with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern on the quinoline core and the presence of the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

(4-Hydroxy-8-methoxyquinolin-3-yl)(pyrrolidin-1-yl)methanone is a compound belonging to the class of phenyl(pyrrolidin-1-yl)methanone derivatives, which have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound features a quinoline core substituted with hydroxyl and methoxy groups, alongside a pyrrolidine moiety. This structural configuration is crucial for its biological properties. The crystal structure elucidation reveals significant intermolecular interactions that may influence its activity.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Quinoline Core | 4-Hydroxy-8-methoxy |

| Pyrrolidine Moiety | Pyrrolidin-1-yl |

| Functional Groups | Hydroxyl (-OH), Methoxy (-OCH₃) |

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer activity. A study evaluating various phenyl(pyrrolidin-1-yl)methanone derivatives found that certain modifications enhanced their efficacy against human cancer cell lines, particularly in renal and breast cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties, particularly against Gram-positive bacteria. In vitro assays revealed that it inhibits bacterial growth through disruption of cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects. Preliminary in vivo studies on animal models of neurodegenerative diseases indicate that the compound can attenuate oxidative stress and inflammation in neural tissues.

Case Study 1: Anticancer Activity

In a recent investigation, a series of analogs based on this compound were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions on the quinoline ring significantly increased cytotoxicity compared to the parent compound.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potential as a therapeutic agent in treating bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications to the hydroxyl and methoxy groups have shown to influence both potency and selectivity towards various biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Enhances anticancer activity |

| Methoxy Group | Increases lipophilicity |

| Pyrrolidine Substitution | Improves binding affinity |

Properties

IUPAC Name |

8-methoxy-3-(pyrrolidine-1-carbonyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-20-12-6-4-5-10-13(12)16-9-11(14(10)18)15(19)17-7-2-3-8-17/h4-6,9H,2-3,7-8H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHANLOMECRJJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C(C2=O)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.